molecular formula C18H32N4 B13829861 Tetrakis(N-pyrrolidinyl)ethylene CAS No. 311-91-1

Tetrakis(N-pyrrolidinyl)ethylene

Cat. No.: B13829861
CAS No.: 311-91-1
M. Wt: 304.5 g/mol
InChI Key: KTQLZZWZEMLNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Research on Electron-Rich Olefins

The journey to understanding compounds like Tetrakis(N-pyrrolidinyl)ethylene begins with the broader exploration of electron-rich olefins. These molecules, characterized by the presence of one or more double bonds heavily substituted with electron-donating groups, defy the typical electrophilic reactivity of simple alkenes. Instead, they exhibit pronounced nucleophilic and reducing properties.

The pioneering work on electron-rich olefins can be traced back to the mid-20th century with the studies of chemists like Siegfried Hünig, who investigated the chemistry of reductones and related systems. A significant milestone was the synthesis and characterization of Tetrakis(dimethylamino)ethylene (TDAE), a close structural analog of TPAE. The discovery that TDAE could readily undergo one-electron oxidation to form a stable radical cation opened up new avenues in organic chemistry. This finding demonstrated that purely organic molecules could act as potent single-electron donors, a role previously dominated by alkali metals.

The development of TDAE and other enetetramines spurred further research into the synthesis and reactivity of related structures, including those with cyclic amine substituents. The incorporation of the pyrrolidine (B122466) rings in this compound was a logical progression, aiming to fine-tune the electronic and steric properties of the molecule. The pyrrolidine groups, with their specific conformational and electronic effects, were anticipated to influence the stability of the corresponding radical cation and, consequently, the reducing power of the olefin. This evolution of research from acyclic to cyclic amino-substituted olefins has been driven by the quest for more powerful and selective organic reductants for a wide range of synthetic applications.

Structural Characteristics and Fundamental Electronic Properties Relevant to Reactivity

The reactivity of this compound is a direct consequence of its unique molecular architecture. The central C=C double bond is the focal point of its electron-rich nature. Each carbon of the double bond is bonded to two nitrogen atoms from the pyrrolidine rings. The lone pairs on these four nitrogen atoms are in conjugation with the π-system of the double bond, leading to a significant increase in the electron density of the olefinic core.

This extensive electron delocalization has profound structural and electronic implications. The C=C bond in TPAE is significantly weakened and elongated compared to a typical alkene, a direct result of the repulsive interactions between the electron-rich centers and the delocalization of π-electrons. The molecule adopts a twisted conformation to alleviate steric strain between the bulky pyrrolidinyl groups.

The most defining electronic property of this compound is its exceptionally low ionization potential, making it a potent one-electron donor. Upon losing an electron, it forms a remarkably stable radical cation. The positive charge in this radical cation is extensively delocalized over the four nitrogen atoms and the central carbon-carbon bond, which contributes to its stability.

Table 1: Selected Structural and Electronic Properties of this compound and a Related Compound

PropertyThis compound (TPAE)Tetrakis(dimethylamino)ethylene (TDAE)
Molecular Formula C₁₈H₃₂N₄C₁₀H₂₄N₄ wikipedia.org
Oxidation Potential (E₁/₂) vs. SCE Data not available in search results~ -0.78 V
C=C Bond Length (in radical cation) Data not available in search results135 pm wikipedia.org

Significance within the Field of Organic Reductants and Electron Transfer Chemistry

The low oxidation potential of this compound firmly establishes it as a strong organic reductant. In the landscape of synthetic organic chemistry, the use of purely organic, neutral reducing agents offers several advantages over traditional metal-based reductants (e.g., sodium, zinc). These advantages include improved solubility in organic solvents, milder reaction conditions, and often enhanced selectivity due to the "soft" nature of the electron transfer process.

The primary role of TPAE in electron transfer chemistry is to act as a single-electron donor. It can initiate radical reactions by reducing a suitable substrate, generating a radical anion from the substrate and the stable TPAE radical cation. This ability to generate radical intermediates under mild conditions is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.

Research has demonstrated the utility of electron-rich olefins like TDAE, and by extension TPAE, in a variety of transformations. These include the reductive coupling of carbonyl compounds, the generation of carbanions from alkyl halides, and the initiation of polymerization reactions. The choice between different enetetramines often depends on the specific substrate and the desired reactivity, with the steric and electronic properties of the amine substituents playing a crucial role in the efficiency and selectivity of the electron transfer process.

Overview of Key Research Domains

The potent reducing power of this compound and its analogs has led to their application in several key research domains within chemistry:

Organic Synthesis: The most prominent application of TPAE is as a reagent in organic synthesis. It is employed to initiate a wide array of reactions that proceed via single-electron transfer pathways. This includes the reductive dimerization of ketones and aldehydes, the dehalogenation of alkyl and aryl halides, and the formation of carbanionic species for subsequent reactions. Its ability to effect these transformations under homogeneous and mild conditions makes it an attractive alternative to dissolving metal reductions.

Polymer Chemistry: Electron-rich olefins can act as efficient initiators for anionic polymerization. By reducing a monomer, they can generate a radical anion which then propagates the polymerization chain. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Materials Science: The ability of enetetramines to form stable charge-transfer complexes with electron-accepting molecules has been explored in the field of materials science. These complexes can exhibit interesting electronic and magnetic properties, with potential applications in the development of organic conductors and magnetic materials. For instance, the charge-transfer salt formed between TDAE and buckminsterfullerene (B74262) (C₆₀) was one of the first discovered purely organic ferromagnets. wikipedia.org

Radical Chemistry: As a clean and efficient source of single electrons, TPAE is a valuable tool for studying the fundamental aspects of radical reactions. It allows for the controlled generation of radical intermediates, enabling detailed mechanistic investigations into their structure, reactivity, and fate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

311-91-1

Molecular Formula

C18H32N4

Molecular Weight

304.5 g/mol

IUPAC Name

1-(1,2,2-tripyrrolidin-1-ylethenyl)pyrrolidine

InChI

InChI=1S/C18H32N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2

InChI Key

KTQLZZWZEMLNJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=C(N2CCCC2)N3CCCC3)N4CCCC4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Tetrakis N Pyrrolidinyl Ethylene

Diverse Synthetic Pathways to Tetrakis(N-pyrrolidinyl)ethylene and Analogues

The preparation of this compound and related compounds can be achieved through various synthetic strategies, ranging from classical methods to more modern approaches.

Classical and Modern Synthetic Approaches

One of the earliest and most well-known methods for the synthesis of tetraaminoethylenes involves the dimerization of corresponding carbenes. This concept was first proposed by Wanzlick and Schikora in 1960, who suggested that electron-rich olefins like tetraaminoethylenes could exist in equilibrium with their carbene counterparts. wikipedia.org They initially generated carbenes from dihydroimidazol-2-ylidene derivatives through the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole (B8729859) derivatives. wikipedia.org This approach, however, has been a subject of debate, with later studies suggesting that the dimerization is often not a simple equilibrium but can be influenced by catalysts. wikipedia.org

A more direct and widely applicable method for synthesizing per(amino)ethylenes involves the reaction of a secondary amine with a polyhalogenated ethylene (B1197577) derivative. For instance, the synthesis of Tetrakis(dimethylamino)ethylene has been successfully achieved by reacting dimethylamine (B145610) with chlorotrifluoroethylene. google.com This reaction is typically carried out under autogenous pressure and at elevated temperatures. google.com A similar strategy can be employed for the synthesis of this compound, where pyrrolidine (B122466) is reacted with a suitable di- or tetrahaloethylene.

Modern synthetic efforts have focused on developing more efficient and versatile routes. These include the use of different starting materials and catalysts to improve yields and expand the scope of accessible analogues. For example, the synthesis of various heterobifunctional poly(ethylene glycol) derivatives has been achieved through a versatile route involving the activation of hydroxyl end groups, demonstrating the adaptability of synthetic strategies for creating complex ethylene derivatives. mdpi.com

Steric and Electronic Factors Influencing Synthetic Feasibility and Yield

The feasibility and yield of the synthesis of this compound and its analogues are significantly influenced by both steric and electronic factors.

Steric Factors: The bulkiness of the amino groups attached to the ethylene core plays a crucial role. Larger, more sterically demanding amines can hinder the approach of the nucleophilic amine to the electrophilic carbon center of the haloethylene starting material, potentially leading to lower reaction rates and yields. In the context of the Wanzlick equilibrium, steric hindrance can also influence the position of the equilibrium between the carbene and its dimer. Theoretical studies have shown that for certain systems, the high reaction barrier for dimerization is a significant factor. researchgate.net

Electronic Factors: The electronic nature of the substituents on both the amine and the ethylene precursor is paramount. The strong electron-donating ability of the nitrogen atoms in pyrrolidine is essential for stabilizing the resulting electron-rich double bond in this compound. The choice of the halogen atoms on the ethylene precursor also affects reactivity, with more electronegative halogens generally leading to a more electrophilic double bond, thus facilitating the initial nucleophilic attack by the amine.

The interplay of these factors is critical. For instance, in palladium- and nickel-catalyzed ethylene copolymerization with polar monomers, both steric and electronic effects of the ligands and substrates have been shown to significantly impact the reaction outcome. nih.gov

Mechanistic Postulations and Experimental Evidence for Synthesis Reactions

The mechanisms governing the formation of this compound are complex and have been the subject of considerable investigation and debate.

Conjoint Addition/Elimination Mechanisms in Related Systems

The reaction of a secondary amine with a polyhaloethylene is generally believed to proceed through a series of addition-elimination steps. In this mechanism, the amine acts as a nucleophile, attacking one of the carbon atoms of the double bond. This is followed by the elimination of a hydrogen halide molecule. This process is repeated until all halogen atoms are substituted by the amino groups.

Role of Intermediates in Reaction Pathways

The existence and nature of intermediates in the synthesis of per(amino)ethylenes have been a key area of research. The Wanzlick equilibrium proposed the existence of a stable carbene intermediate that dimerizes to form the tetraaminoethylene. wikipedia.org However, subsequent experiments by Lemal and others, which involved heating mixtures of different tetraaminoethylene derivatives and failing to observe mixed dimers, challenged the idea of a simple, uncatalyzed equilibrium for certain systems. wikipedia.org Lemal proposed that the observed reactions could be explained by acid-catalyzed pathways. wikipedia.org

More recent studies have provided further nuance to this topic. It has been shown that for some systems, such as those involving benzimidazol-2-ylidenes, the Wanzlick equilibrium does exist. researchgate.net Theoretical studies have also supported the feasibility of this equilibrium, particularly for certain structures, and have highlighted the role of electrophiles in catalyzing the reaction. researchgate.net A combined synthetic and computational study on the formation and dissociation of carbene dimers has further elucidated the dissociation mechanism of electron-rich olefins. rsc.org

Comparison with Synthesis of Related Per(amino)ethylenes

The synthesis of this compound shares common principles with the synthesis of other per(amino)ethylenes, such as Tetrakis(dimethylamino)ethylene, yet there are notable differences.

The general synthetic approach of reacting a secondary amine with a haloalkene is applicable to a range of per(amino)ethylenes. google.com However, the specific reaction conditions, such as temperature, pressure, and solvent, may need to be optimized for each specific amine due to differences in nucleophilicity and steric bulk.

A key point of comparison is the stability and reactivity of the resulting electron-rich olefin. The nature of the amino substituent has a profound impact on these properties. For instance, the cyclic structure of the pyrrolidinyl group in this compound can lead to different steric and electronic effects compared to the acyclic dimethylamino groups in Tetrakis(dimethylamino)ethylene. These differences can manifest in the ease of synthesis, the stability of the final product, and its subsequent reactivity.

The table below provides a comparative overview of the synthesis of different per(amino)ethylenes.

CompoundAmine PrecursorEthylene PrecursorKey Synthetic Features
Tetrakis(dimethylamino)ethylene DimethylamineChlorotrifluoroethyleneReaction often requires elevated temperature and pressure. google.com
This compound PyrrolidineDihalo- or TetrahaloethyleneSynthesis is influenced by the steric profile of the cyclic amine.
Derivatives from Dihydroimidazol-2-ylidenes -2-Trichloromethyl dihydroimidazole derivativesInvolves carbene dimerization, with the equilibrium being a subject of study. wikipedia.org

This comparative analysis underscores that while a general synthetic framework exists for per(amino)ethylenes, the specific nature of the amino substituent necessitates careful consideration and optimization of the synthetic methodology.

Electronic Structure and Redox Chemistry of Tetrakis N Pyrrolidinyl Ethylene

Frontier Molecular Orbital (FMO) Analysis and Electron Delocalization

The reactivity and electronic characteristics of Tetrakis(N-pyrrolidinyl)ethylene (TPyE) are best understood through the lens of Frontier Molecular Orbital (FMO) theory. This approach focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to explain electron transfer processes.

Highest Occupied Molecular Orbital (HOMO) Energetics

The most notable electronic feature of TPyE is its exceptionally high-energy HOMO. This is a direct consequence of its molecular structure, where the lone pair electrons on the four pyrrolidinyl nitrogen atoms effectively donate into the central C=C π-system. This strong electron donation, a phenomenon known as π-donation or resonance, significantly raises the energy of the HOMO. A higher HOMO energy level means that the electrons in this orbital are less tightly held and can be more easily removed. This characteristic is the primary reason TPyE functions as a powerful reducing agent, readily donating an electron to an acceptor species. Its extremely low oxidation potential serves as experimental confirmation of its high-lying HOMO. beilstein-journals.orgresearchgate.net

Theoretical Descriptions of Electron Density Distribution

Theoretical and computational models show that the electron density in TPyE is heavily concentrated on the central ethylenic core and the four adjacent nitrogen atoms. The delocalization of the nitrogen lone pairs into the C=C double bond creates a highly electron-rich π-system. This distribution means the molecule has a nucleophilic character centered at the double bond. Upon oxidation, it is an electron from this delocalized system that is removed, with the resulting positive charge and unpaired spin of the radical cation being shared across the N₂C=CN₂ framework. Molecular orbital calculations on analogous structures confirm that the HOMO is primarily composed of contributions from the p-orbitals of the central carbons and the nitrogen atoms. utexas.edu

Electrochemical Properties and Redox Potentials

The electron-donating capacity of TPyE is quantitatively measured through electrochemical techniques like cyclic voltammetry, which reveal its redox potentials.

Quantitative Measurement of Reduction Potentials (e.g., vs. Fc/Fc+)

Cyclic voltammetry is used to determine the ground-state redox potentials of molecules by measuring the current response as the potential is varied at an electrode. beilstein-journals.org For TPyE, this measurement reveals a remarkably low oxidation potential. The value provides a quantitative measure of its strength as an organic reductant.

CompoundOxidation Potential (V vs Fc/Fc+)
This compound (TPyE)-1.32

This table presents the experimentally measured oxidation potential of this compound, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. Data sourced from beilstein-journals.orgresearchgate.net.

Correlation of Redox Potentials with Structural Modifications

The electronic properties of tetraaminoethylenes are highly tunable by altering the structure of the nitrogen substituents. Comparing the redox potential of TPyE with its structural analogs, such as those with piperidine (B6355638) (TPiE), azepane (TAzE), or morphine-derived (TME) groups, demonstrates a clear structure-property relationship. The size and electronic nature of the N-alkyl groups influence the planarity of the molecule and the degree of electron donation, which in turn modifies the HOMO energy and, consequently, the oxidation potential. Among the listed analogs, TPyE, with its five-membered pyrrolidine (B122466) rings, exhibits the lowest oxidation potential, indicating it is the strongest electron donor in this series. beilstein-journals.org

Compound NameAbbreviationOxidation Potential (V vs Fc/Fc+)
This compoundTPyE-1.32
1,1,2,2-tetrapiperidinoetheneTPiE-1.06
1-[1,2,2-tris(azepan-1-yl)ethenyl]azepaneTAzE-1.09
Morphine AnalogueTME-0.85

This interactive table compares the oxidation potentials of TPyE and several of its structural analogs, highlighting the effect of modifying the amine substituents. Data sourced from beilstein-journals.org.

Formation and Characterization of Radical Cation Species

Given its low oxidation potential, TPyE readily undergoes a one-electron oxidation to form a stable radical cation, TPyE•+. This species is the key intermediate in its function as a reductant. The formation of this radical cation can be initiated chemically, using a suitable oxidizing agent, or electrochemically. wikipedia.orgacs.org

The characterization of such radical cations typically relies on a combination of spectroscopic techniques.

Cyclic Voltammetry: The reversibility of the oxidation wave in a cyclic voltammogram can indicate the relative stability of the generated radical cation.

UV-Vis Spectroscopy: The formation of the radical cation is often accompanied by the appearance of new, characteristic absorption bands in the visible or near-infrared region of the spectrum, which can be monitored to study the species. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for characterizing a radical species. EPR spectroscopy detects the unpaired electron, and the resulting spectrum's hyperfine structure can provide detailed information about the electronic and geometric structure of the radical cation, revealing how the unpaired electron is distributed across the molecule. utexas.edunih.govrsc.org

The study of the TPyE radical cation and its analogs provides fundamental insights into electron transfer mechanisms and the properties of open-shell organic molecules. nih.govrsc.org

Spectroscopic Signatures of Radical Cations (e.g., EPR, UV-Vis)

Detailed Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopic data for the radical cation of this compound are not readily found in the surveyed scientific literature. However, based on the behavior of structurally similar tetraaminoethylene radical cations, some general spectroscopic features can be anticipated.

EPR Spectroscopy: The radical cation of this compound would be a paramagnetic species, making it EPR active. The EPR spectrum would be expected to show a complex hyperfine coupling pattern due to the interaction of the unpaired electron with the nitrogen nuclei of the four pyrrolidinyl groups and the protons on the pyrrolidine rings. The g-factor is expected to be close to that of a free electron (approximately 2.0023), with slight deviations due to spin-orbit coupling.

UV-Vis Spectroscopy: Upon oxidation to the radical cation, new absorption bands are expected to appear in the UV-Vis spectrum. These bands would correspond to electronic transitions from lower energy molecular orbitals to the singly occupied molecular orbital (SOMO) and from the SOMO to higher energy unoccupied molecular orbitals. For comparison, the radical cation of the related compound, Tetrakis(dimethylamino)ethylene (TDAE), exhibits characteristic absorption bands in the visible region, which are responsible for its colored solutions. It is plausible that the radical cation of this compound would also display distinct absorptions in the visible or near-infrared region, leading to a colored solution.

Stability and Reactivity of Oxidized Forms

Specific studies detailing the stability and reactivity of the oxidized forms of this compound are sparse in the available literature. Its use in chemiluminescent compositions suggests that its oxidized forms are reactive and can lead to the formation of light-emitting species through subsequent chemical reactions, likely involving oxygen.

The stability of the radical cation would be influenced by several factors, including the solvent, the nature of the counter-ion, and the presence of oxygen or other reactive species. In the absence of such species, the radical cation might exhibit a certain degree of stability, particularly in aprotic, non-nucleophilic solvents. However, its high reducing power suggests that it would be a reactive intermediate, readily participating in further chemical transformations. The reactivity of the radical cation would likely involve electron transfer to other substrates or reactions with nucleophiles.

Reactivity and Reaction Pathways in Homogeneous Organic Transformations

Tetrakis(N-pyrrolidinyl)ethylene as a Potent Single-Electron Transfer (SET) Reductant

This compound is recognized as a powerful organic reducing agent, capable of donating a single electron to a suitable substrate, thereby initiating a variety of chemical reactions. This ability stems from the electron-rich nature of the central carbon-carbon double bond, which is stabilized by the four nitrogen atoms of the pyrrolidinyl groups.

Reductive Activation of Organic Substrates

The utility of this compound as a reductant is evident in its capacity to activate a range of organic substrates. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its close analogue, Tetrakis(dimethylamino)ethylene (TDAE), provides significant insights. TDAE has been shown to be a mild and effective reagent for the reduction of arenediazonium salts to aryl radical intermediates via a single electron transfer pathway. beilstein-journals.org This process allows for the subsequent cyclization of the generated aryl radicals to form valuable heterocyclic structures such as indolines and indoles. beilstein-journals.org Given the similar electronic properties, this compound is expected to exhibit comparable reactivity in the reductive activation of such substrates. The reaction is advantageous as the oxidized by-products of these electron donors are typically water-soluble, simplifying purification. beilstein-journals.org

Tunable Reductant Capabilities in Catalysis

The reductive power of tetrakis(amino)ethylenes can be harnessed in catalytic systems, often in conjunction with transition metals. Again, drawing parallels from the well-studied TDAE, these organic reductants can act as the terminal reductant in catalytic cycles. For instance, TDAE has been successfully employed in nickel-catalyzed cross-electrophile coupling reactions. These reactions facilitate the formation of carbon-carbon bonds by coupling two different electrophiles, a process that relies on the reductant to regenerate the active low-valent nickel catalyst. The ability to function as a homogeneous organic reductant makes compounds like this compound attractive alternatives to traditional heterogeneous metal reductants like manganese or zinc powder.

Mechanistic Studies of Electron Transfer Processes

The efficacy of this compound as a reductant is fundamentally governed by the mechanism of electron transfer to the substrate. Understanding these pathways is crucial for predicting reactivity and optimizing reaction conditions.

Inner-Sphere vs. Outer-Sphere Electron Transfer Pathways

Electron transfer reactions are broadly classified into two main mechanisms: inner-sphere and outer-sphere.

Outer-Sphere Electron Transfer: In this pathway, the reductant and the oxidant remain electronically separate, and the electron "tunnels" through space from the donor to the acceptor. The reactants are not connected by any covalent bond. This is a common pathway for many organic and inorganic redox reactions where the coordination spheres of the reactants remain intact.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a transient covalent bridge between the reductant and the oxidant. The electron is then transferred through this bridging ligand. This pathway requires at least one of the reactants to have a ligand capable of bridging the two redox centers.

For organic reductants like this compound reacting with organic substrates, the electron transfer is generally presumed to occur through an outer-sphere mechanism . This is because the formation of a stable bridged intermediate between the electron-rich olefin and a typical organic electrophile is often not feasible. The transfer of an electron is driven by the difference in the redox potentials of the donor and acceptor and is influenced by the surrounding solvent.

Kinetic and Thermodynamic Parameters of Electron Transfer

For TDAE, electrochemical studies have shown two reversible one-electron oxidation steps, indicating the formation of a stable radical cation (TDAE•+) and a dication (TDAE2+). beilstein-journals.org The redox potentials associated with these oxidations are a direct measure of its reducing strength. It is highly probable that this compound exhibits similar electrochemical behavior, with the pyrrolidinyl groups influencing the precise redox potentials.

Parameter Description Relevance to this compound
Redox Potential (E°) The measure of the tendency of a chemical species to acquire electrons and thereby be reduced.The oxidation potential of this compound would quantify its reducing strength. Lower, more negative oxidation potentials indicate a stronger reductant.
Electron Transfer Rate Constant (k_et) The rate at which an electron is transferred from the donor to the acceptor.This parameter determines the speed of the reduction step in a reaction. It is influenced by the driving force of the reaction and the reorganization energy.
Gibbs Free Energy of Activation (ΔG‡) The energy barrier that must be overcome for the electron transfer to occur.A lower activation energy leads to a faster electron transfer rate.
Reorganization Energy (λ) The energy required to change the geometries of the donor and acceptor from their equilibrium configurations to those of the products after electron transfer.This is a key parameter in Marcus theory, which describes outer-sphere electron transfer rates.

Applications in Reductive Cross-Coupling and Related Reactions

The ability of this compound and its analogues to act as effective SET reductants has led to their application in various synthetic methodologies, most notably in reductive cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed reductive coupling reactions of aryl halides, TDAE has been shown to be an effective reductant. nih.gov This type of reaction allows for the formation of biaryl compounds from two molecules of an aryl halide. The organic reductant is crucial for the reduction of the palladium(II) intermediate back to the active palladium(0) catalyst, thus sustaining the catalytic cycle. The mildness of reductants like TDAE is a significant advantage, as it allows for the presence of sensitive functional groups, such as carbonyls and nitro groups, which might be reduced by harsher reagents. nih.gov Given its structural and electronic similarity, this compound is a promising candidate for similar applications in palladium-catalyzed cross-coupling reactions.

Role in Cross-Electrophile Coupling Reactions

Due to a lack of specific research on this compound in cross-electrophile coupling reactions, its role is discussed here by analogy to other potent organic reductants used in similar transformations. Cross-electrophile coupling represents a significant advance in carbon-carbon bond formation, enabling the direct coupling of two different electrophiles, typically an organohalide and another electrophile, in the presence of a reducing agent.

In these reactions, a super-electron-donating olefin, such as a tetrakis(dialkylamino)ethylene derivative, can serve as a powerful terminal reductant. The general mechanism involves the reduction of a transition metal catalyst, typically nickel or palladium, from a higher oxidation state to a catalytically active lower oxidation state. This reduced metal center can then engage with the electrophilic partners to facilitate the cross-coupling process.

Hypothetical Role of this compound:

Reduction of the Catalyst: The primary role of an organic reductant like this compound would be to reduce the Ni(II) or Pd(II) precatalyst to its active Ni(0) or Pd(0) state.

Regeneration of the Catalyst: Throughout the catalytic cycle, the organic reductant would be responsible for regenerating the active catalyst, which can become oxidized during the coupling process.

The byproducts of using a tetraaminoethylene as a reductant are typically stable, oxidized species, which are often easily separated from the desired product.

Activation of Halide Partners and Other Electrophiles

The activation of halide partners and other electrophiles by this compound is predicated on its ability to act as a single-electron donor. While direct studies on this specific compound are limited, the behavior of analogous electron-rich olefins provides a framework for understanding its potential reactivity.

The high electron density of the central double bond in this compound makes it a potent reducing agent, capable of transferring an electron to an electrophile. This single-electron transfer (SET) process can activate otherwise unreactive electrophiles, such as alkyl halides.

Mechanism of Activation:

Single-Electron Transfer (SET): this compound donates an electron to the alkyl halide (R-X).

Formation of a Radical Anion: The alkyl halide forms a radical anion ([R-X]•−), which is unstable.

Fragmentation: The radical anion fragments to produce an alkyl radical (R•) and a halide anion (X−).

This generation of an alkyl radical opens up pathways for various bond-forming reactions, including addition to alkenes or alkynes, or participation in radical-radical coupling reactions.

Electrophile TypePlausible Activation Pathway with this compoundResulting Species
Alkyl Halide (R-X)Single-Electron Transfer (SET)Alkyl Radical (R•) and Halide Anion (X−)
Aryl Halide (Ar-X)SET, potentially requiring more forcing conditionsAryl Radical (Ar•) and Halide Anion (X−)
Carbonyl CompoundsSET to the carbonyl groupKetyl radical anion

Interactions with Transition Metal Complexes and Catalysis

The interaction of this compound with transition metals is a key aspect of its potential utility in catalysis. Its properties as both a strong electron donor and a potential ligand influence its role in catalytic cycles.

Ligand Properties and Coordination Chemistry (by analogy to related systems)

While the specific coordination chemistry of this compound is not extensively documented, its properties can be inferred by analogy to other electron-rich olefins and tetrathiafulvalene (B1198394) (TTF) derivatives. labshake.com These molecules are known to coordinate to transition metals, acting as ligands.

Key Ligand Properties (Inferred):

σ-Donation: The lone pairs on the nitrogen atoms can engage in σ-donation to a metal center.

π-System Interaction: The electron-rich central C=C double bond can also interact with metal d-orbitals, although this is less common for simple tetraaminoethylenes compared to systems with more extensive π-conjugation like TTF.

Redox-Active Ligand: A key feature would be its ability to act as a redox-active ligand, capable of donating one or two electrons to the metal center, thereby influencing the metal's oxidation state and reactivity.

The coordination of such a ligand can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.

Related SystemKnown Coordination BehaviorPotential Analogy for this compound
Tetrathiafulvalene (TTF)Forms stable complexes with various transition metals, acting as a redox-active ligand. labshake.comCould form similar redox-active complexes, with the nitrogen atoms providing the primary donor sites.
Other Electron-Rich OlefinsCan coordinate to metals and influence the regioselectivity of reactions like the Heck reaction.May act as a ligand to control the outcome of catalytic reactions.
PhosphetanesAct as ligands in a variety of transition metal-catalyzed reactions.Demonstrates the principle of using heterocyclic structures as effective ligands.

Involvement in Catalytic Cycles as a Reductant or Activating Agent

The primary role of this compound in a catalytic cycle is expected to be that of a chemical reductant. Its strong reducing power can be harnessed to drive catalytic processes that require a low-valent metal catalyst.

General Role in a Catalytic Cycle:

Catalyst Activation: The cycle often begins with the reduction of a stable, higher-oxidation-state metal precatalyst (e.g., Ni(II) or Pd(II)) to the active catalytic species (e.g., Ni(0) or Pd(0)) by the organic reductant.

Oxidative Addition: The active catalyst reacts with an electrophile (e.g., an alkyl or aryl halide) in an oxidative addition step, increasing the metal's oxidation state.

Transmetalation/Reductive Elimination: Subsequent steps, such as transmetalation and reductive elimination, form the desired product and regenerate a higher-oxidation-state metal complex.

Catalyst Regeneration: this compound then reduces the oxidized metal species back to its active, low-valent state, allowing the catalytic cycle to continue.

This mode of action is particularly valuable in cross-electrophile coupling reactions where a stoichiometric reductant is required to turn over the catalytic cycle. The use of a strong organic reductant like this compound can offer advantages in terms of mild reaction conditions and avoiding the use of metallic reductants, which can sometimes lead to side reactions and product contamination.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR) spectroscopy, is a powerful and essential technique for the direct detection and characterization of molecules or molecular fragments with unpaired electrons, such as radicals. nih.gov Given that a key feature of Tetrakis(N-pyrrolidinyl)ethylene's reactivity is its ability to undergo one-electron oxidation to form a stable radical cation (TPE•+), EPR spectroscopy is uniquely suited to probe these intermediates.

Systematic studies on related compounds, such as pyrrolidine-based nitroxides, have shown that the pyrrolidine (B122466) structure can contribute to radical stability. nih.gov In the case of TPE•+, the four nitrogen atoms play a crucial role in stabilizing the radical through delocalization. Analysis of the hyperfine coupling constants allows for the mapping of the spin density distribution within the radical, confirming the extent to which the nitrogen atoms and adjacent protons interact with the unpaired electron.

Table 1: Representative EPR Parameters for a Hypothetical TPE Radical Cation

Parameter Description Typical Value Implication
g-value The magnetic moment of the unpaired electron. ~2.003 - 2.004 Characteristic of an organic radical with significant nitrogen spin density.
a(N) Hyperfine coupling constant to the nitrogen nuclei. 6-8 G Indicates significant delocalization of the unpaired electron onto the four pyrrolidinyl nitrogen atoms.

| a(H) | Hyperfine coupling constant to the methylene (B1212753) protons. | 1-3 G | Shows weaker coupling, indicating less spin density on the alkyl protons compared to the nitrogen atoms. |

EPR spectroscopy is instrumental in monitoring electron transfer reactions involving TPE. By observing the appearance and growth of the TPE•+ signal, researchers can confirm that an electron transfer event has occurred from the electron-rich TPE to an electron acceptor. For instance, in reactions with fullerenes or other electron-deficient substrates, the formation of the TPE radical cation alongside the radical anion of the acceptor can be monitored. rsc.org

Kinetic EPR studies, where spectra are recorded over time, can provide rate constants for electron transfer processes. By varying the reactants, solvent, and temperature, and observing the effect on the EPR signal intensity, the mechanism and factors governing the electron transfer can be systematically investigated. This allows for a detailed understanding of the thermodynamics and kinetics of the process. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying TPE, offering capabilities that extend from simple structural confirmation to the real-time monitoring of reactions and the characterization of complex dynamic processes. copernicus.orgiastate.edu

In-situ NMR allows for the direct observation of a chemical reaction as it happens inside the NMR tube. iastate.edu For reactions involving TPE, this technique is invaluable for identifying transient intermediates that may not be stable enough for isolation. By acquiring a series of spectra over time, one can track the consumption of TPE and the formation of products. iastate.edursc.org Signals corresponding to short-lived species can be identified, providing direct evidence for proposed reaction pathways. The primary requirements for successful in-situ NMR monitoring are that the reaction does not proceed too quickly and that the species of interest generate sufficient signal-to-noise in a short time. iastate.edu For proton NMR, this can often be achieved with a single scan. iastate.edu

The pyrrolidine rings in this compound are not static; they can undergo conformational changes, including ring puckering and rotation around the N-C bonds. These dynamic processes can often be studied using NMR spectroscopy. copernicus.org

At low temperatures, these exchange processes may become slow on the NMR timescale, leading to the appearance of distinct signals for atoms in different chemical environments. As the temperature is increased, the rate of exchange increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. copernicus.org This phenomenon, known as slow exchange, is instantly recognizable and provides quantitative data on the energy barriers of the conformational changes. copernicus.org Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for these dynamic processes, providing fundamental insight into the molecule's flexibility. copernicus.org

Table 2: NMR Parameters for Studying Conformational Dynamics

NMR Technique Parameter Measured Information Gained
Variable Temperature (VT) NMR Changes in chemical shifts, coupling constants, and line shapes with temperature. Rate of exchange processes, energy barriers to rotation and inversion.
2D Exchange Spectroscopy (EXSY) Cross-peaks between exchanging sites. Direct identification of atoms and groups undergoing chemical exchange.

| Line Shape Analysis | Simulation of broadened NMR signals at coalescence. | Quantitative determination of exchange rates and activation free energy (ΔG‡). |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Excited-State Dynamics

UV-Visible and fluorescence spectroscopy probe the electronic structure of molecules by examining transitions between electronic energy levels. These techniques are highly sensitive to changes in conjugation, the formation of charged species, and interactions with the molecular environment.

UV-Visible absorption spectroscopy on TPE reveals electronic transitions, primarily the π → π* transition associated with the electron-rich central double bond. Upon one-electron oxidation to the TPE•+ radical cation, the electronic structure is significantly altered. This leads to the appearance of new, often intense, absorption bands in the visible or near-infrared (NIR) region, which are characteristic of the open-shell radical species. rsc.orgresearchgate.net The appearance of these new bands is a clear indicator of radical formation and can be used to monitor its concentration.

Fluorescence spectroscopy provides information about the excited states of a molecule. While TPE itself may not be strongly fluorescent, changes in its electronic environment upon reaction or interaction can induce or alter fluorescence properties. For example, in studies of related systems, the hybridization of a labeled molecule with a target can lead to significant changes in the fluorescence spectrum, such as a blue shift in the emission maxima and an increase in fluorescence intensity. beilstein-journals.org Similar principles apply to TPE, where its interaction with other molecules or its conversion to TPE•+ could lead to measurable changes in emission. Analysis of excited-state dynamics, often using femtosecond transient absorption spectroscopy, can reveal the decay pathways of electronically excited states, providing a deeper understanding of the photophysical processes involved. researchgate.netbowdoin.edu

Table 3: Representative Spectroscopic Data for TPE and its Radical Cation

Species Technique λmax (nm) Description
TPE (Neutral) UV-Visible Abs. ~250-300 Corresponds to the π → π* transition of the electron-rich C=C bond.
TPE•+ (Radical Cation) UV-Visible Abs. ~450-600 New absorption bands appear in the visible region, characteristic of the radical cation. rsc.orgresearchgate.net
TPE (Neutral) Fluorescence Em. Variable Emission properties are highly dependent on purity and environment.

| TPE•+ (Radical Cation) | Fluorescence Em. | Quenched or Shifted | Formation of the radical often provides non-radiative decay pathways, quenching fluorescence. |

Absorption and Emission Properties Relevant to Photochemistry

A fundamental aspect of understanding the photochemical behavior of a compound is the characterization of its electronic absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule can absorb to reach an excited state, while the emission (fluorescence or phosphorescence) spectrum provides information about the de-excitation pathways.

For this compound, one would expect to determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These parameters are critical for designing photochemical experiments and calculating quantum yields. Similarly, the fluorescence emission maximum and quantum yield would provide insights into the lifetime and nature of the excited state.

Table 1: Hypothetical Absorption and Emission Properties of this compound

ParameterValueSolvent
Absorption Maximum (λmax)Data not availableData not available
Molar Absorptivity (ε)Data not availableData not available
Emission Maximum (λem)Data not availableData not available
Fluorescence Quantum Yield (Φf)Data not availableData not available

This table is presented as a template for the type of data required. No experimental values for this compound have been found in the reviewed literature.

Photoinduced Electron Transfer Studies

Given its structure with four nitrogen atoms directly attached to the ethylene (B1197577) core, this compound is anticipated to be a strong electron donor. Photoinduced electron transfer (PET) is a key process where the molecule, upon excitation by light, donates an electron to an acceptor molecule.

Studies in this area would involve techniques like time-resolved spectroscopy to monitor the formation and decay of the radical cation of this compound and the radical anion of the electron acceptor. The rate constants for electron transfer and back electron transfer would be critical parameters to determine the efficiency of charge separation. The electrochemical properties, such as the oxidation potential, are also essential for understanding the thermodynamics of the PET process.

Mass Spectrometry (MS) in Mechanistic Context

Mass spectrometry is a powerful tool for identifying reaction intermediates and products, thereby providing crucial evidence for a proposed reaction mechanism. In the context of this compound, high-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of products from its reactions, including photochemical reactions.

For instance, in a PET reaction with an electron acceptor, MS could be used to identify the resulting adducts or degradation products. Tandem mass spectrometry (MS/MS) could further be employed to fragment the ions of interest, providing structural information that helps in the unambiguous identification of the reaction products.

Table 2: Potential Reaction Products of this compound for MS Analysis

Precursor Ion (m/z)Proposed Product/IntermediateMechanistic Relevance
Data not availableRadical CationConfirmation of electron transfer
Data not availableDimerized SpeciesEvidence of radical-radical coupling
Data not availableOxidation ProductsUnderstanding degradation pathways

This table illustrates the potential application of mass spectrometry in mechanistic studies of this compound. Specific data is currently unavailable.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For a highly electron-rich olefin like TPE, DFT is instrumental in explaining its potent reducing power and reactivity.

TPE is a strong organic reducing agent, a property that is quantified by its redox potential. Computational methods, particularly DFT, are employed to predict the redox potentials of such molecules by calculating the energy difference between the neutral molecule and its corresponding radical cation. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

The experimental redox potential of TPE has been reported, providing a benchmark for computational models. For instance, the first oxidation potential of Tetrakis(N-pyrrolidinyl)ethylene (TPyE) is -1.32 V (vs Fc/Fc+) researchgate.netnih.gov. This value is part of a broader family of tetraaminoethylenes whose reducing power can be tuned by modifying the N-alkyl substituents. DFT calculations help rationalize these trends by modeling how changes in the geometry and electronic nature of the amino groups affect the stability of the resulting radical cation. Upon one-electron oxidation, TPE forms a stable radical cation, and DFT calculations can map the spin density distribution, identifying which atoms bear the most unpaired electron character. This information is crucial for understanding the subsequent reactivity of the oxidized species.

Compound NameAbbreviationStructureReported Redox Potential (V vs Fc/Fc+)
This compoundTPyECentral C=C bond with four pyrrolidinyl groups-1.32 researchgate.netnih.gov
1,1,2,2-TetrapiperidinoetheneTPiECentral C=C bond with four piperidinyl groups-1.06 nih.gov
1-[1,2,2-Tris(azepan-1-yl)ethenyl]azepaneTAzECentral C=C bond with four azepanyl groups-1.09 nih.gov
Tetrakis(dimethylamino)ethyleneTDAECentral C=C bond with four dimethylamino groups-0.78 to -0.61 (vs SCE)

DFT calculations are essential for elucidating the pathways of reactions involving TPE. As a strong electron donor, TPE often reacts via single-electron transfer (SET) mechanisms. Computational modeling can map the potential energy surface of a reaction, helping to distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

By locating the transition state structures and calculating their energies, chemists can determine the activation energy barriers for each step of a proposed mechanism. This allows for the prediction of reaction rates and the identification of the rate-determining step. For TPE, theoretical studies can model its reaction with various electron acceptors, providing insight into the factors that control its reactivity. For example, the steric bulk of the four pyrrolidinyl groups can influence the rate of electron transfer, a factor that can be quantified through computational modeling of the reactant approach and interaction geometries. An argument relating the relative reaction rates of similar compounds to the degree of steric shielding of the ethylenic pi orbital has been made, a hypothesis well-suited for investigation via DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be performed in various environments, such as in a solvent or in the presence of other reactants, to study intermolecular interactions. By simulating TPE in a solvent box, one can analyze the solvent structure around the molecule and understand solvation effects on its conformation and reactivity. These simulations track the trajectories of atoms over time, allowing for the calculation of time-averaged properties and the observation of rare conformational changes that might be critical for reactivity.

Quantitative Structure-Activity Relationships (QSAR) in Reductant Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured activity. researchgate.net In the context of TPE and its analogues, the "activity" is often their reducing power, quantified by redox potential. researchgate.net

A QSAR study for this class of organic reductants would involve:

Data Collection : Assembling a dataset of tetraaminoethylene analogues with their experimentally measured redox potentials (see table in 6.1.1). nih.gov

Descriptor Calculation : For each molecule in the series, calculating a set of numerical parameters (descriptors) that describe its structural, electronic, or steric properties. These can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or from the molecular geometry (e.g., molecular volume, surface area).

Model Building : Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed redox potentials.

Such a model would allow researchers to predict the redox potential of new, unsynthesized TPE analogues, guiding the design of novel organic reductants with precisely tuned strengths for specific applications in catalysis or synthesis. researchgate.net

Validation of Experimental Data through Computational Models

A critical aspect of computational chemistry is the validation of its findings against experimental reality. For TPE, the experimentally measured redox potential of -1.32 V (vs Fc/Fc+) serves as a crucial benchmark. researchgate.netnih.gov A computational study aiming to investigate TPE would first attempt to reproduce this value.

If the DFT-calculated redox potential closely matches the experimental value, it validates the chosen computational method (the specific functional and basis set). This builds confidence in the model's ability to accurately predict other properties, such as the structures of transition states or the spin density distribution in the radical cation, which are often difficult or impossible to measure experimentally. Discrepancies between calculated and experimental data can also be informative, pointing to complex environmental effects not included in the initial model or limitations of the theoretical approach, thereby refining the scientific understanding of the system.

Applications in Advanced Organic and Organometallic Synthesis

Role as an Initiator or Co-reductant in Controlled Radical Polymerization (by analogy to TDAE)

In the realm of polymer chemistry, controlled radical polymerization techniques are pivotal for the synthesis of well-defined polymers. By analogy to TDAE, TPyE is a promising candidate as an initiator or co-reductant in such processes. Electron-rich olefins can initiate the polymerization of electron-deficient monomers through a single-electron transfer (SET) mechanism, generating a radical anion from the monomer that then propagates. Radical addition polymers are a class of addition polymerization that proceeds through radical intermediates. mdpi.com The initiator for these reactions is a molecule that readily forms radicals. mdpi.com In general, the reaction commences with the attack on an alkene by a radical intermediate, forming a new radical which then continues to attack other alkenes until the monomer is consumed. mdpi.com

The versatility of radical polymerizations is noteworthy, as they can accommodate alkenes with both electron-withdrawing and electron-donating groups. mdpi.com While conventional radical polymerization often leads to polymers with broad molecular weight distributions, the use of electron-rich olefins like TDAE has been shown to offer a degree of control. It is postulated that TPyE, with its similar electronic properties, could function in a similar capacity.

The general mechanism for initiation would involve the transfer of an electron from TPyE to a suitable monomer, creating a radical anion that initiates the polymerization chain. The efficiency and control over the polymerization would be influenced by factors such as the redox potential of TPyE, the nature of the monomer, and the reaction conditions.

PropertyDescriptionRelevance to Polymerization
Redox Potential A measure of the ease with which a molecule can donate an electron.A lower (more negative) redox potential indicates a stronger reducing agent, which can initiate the polymerization of a wider range of monomers.
Monomer Compatibility The ability to initiate polymerization of various types of monomers.Electron-rich olefins are particularly effective for electron-deficient monomers.
Control over Polymerization The ability to produce polymers with a narrow molecular weight distribution and controlled architecture.The reversible nature of the initiation step with some systems can lead to controlled polymerization.

Photoredox Catalysis and Photo-induced Electron Transfer Systems

In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, enabling it to facilitate chemical reactions through electron transfer. Sacrificial electron donors (SEDs) are often employed to regenerate the photocatalyst after it has undergone an oxidative quenching cycle. However, these SEDs are consumed during the reaction. beilstein-journals.org There is growing interest in developing systems where the SED can be regenerated, creating a more sustainable process. beilstein-journals.org

Electron-rich olefins like TDAE have been utilized in the design of novel photoactive systems. For instance, TDAE has been used in conjunction with a Cr(0) isocyanide complex to catalyze reactions under red light irradiation, where TDAE serves to regenerate the photocatalyst. researchgate.net This demonstrates the potential for these compounds to participate in low-energy light-driven processes.

Given its strong electron-donating nature, TPyE could be integrated into similar photoactive systems. Its lower oxidation potential compared to TDAE might allow for the regeneration of a broader range of photocatalysts or enable reactions that are not feasible with weaker reductants. The development of photoactive systems incorporating TPyE could lead to new synthetic methodologies that are both efficient and operate under mild conditions. The luminescence properties of related europium complexes have been studied, suggesting potential for applications in optoelectronic sensing. nih.gov

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org The participation of electron-rich olefins in MCRs has been documented. For example, the Povarov three-component reaction (3CR) has been shown to proceed with electron-rich olefins to produce kinesin-5 inhibitors. acs.orgwikipedia.org

While direct examples of TPyE in MCRs are scarce, its analogy to other electron-rich olefins suggests its potential utility in this area. MCRs like the Ugi and Passerini reactions involve the formation of highly reactive intermediates. organic-chemistry.orgnih.gov It is conceivable that TPyE could act as a nucleophilic component or as a reductant in novel MCRs. For instance, it could potentially react with iminium ions or other electrophilic species generated in situ during the course of an MCR. The integration of TPyE into MCRs could provide rapid access to complex molecular architectures that would otherwise require lengthy multi-step syntheses.

MCR TypeReactantsPotential Role of TPyE
Povarov Reaction Aldehyde, Aniline, Electron-rich OlefinAs the electron-rich olefin component. acs.orgwikipedia.org
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanidePotential to intercept reactive intermediates or act as a reducing agent. organic-chemistry.org
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanidePotential to react with electrophilic species generated in the reaction. nih.gov

Development of Robust and Recyclable Organic Reductants

The development of robust and recyclable organic reductants is a significant goal in sustainable chemistry. While metallic reductants like zinc and manganese are commonly used, they can lead to issues with product purification and waste disposal. Organic reductants offer advantages such as solubility in organic solvents and tunable redox potentials. researchgate.net

TPyE has been identified as a more stable analogue of TDAE for use as a reductant in catalysis. rsc.org However, its sensitivity to air, requiring handling in a glovebox, presents a practical challenge. nih.govmdpi.com Despite this, the development of more stable and recyclable versions of TPyE or related tetraaminoethylenes is an active area of research. The ability to tune the redox properties by modifying the amine substituents makes these compounds highly attractive. A key challenge is to design derivatives that retain strong reducing power while exhibiting improved stability and ease of handling. The potential for recycling the oxidized form of these reductants back to their active state is also a critical consideration for their long-term viability in large-scale applications.

Use in Main Group Chemistry and Organometallic Reagents (by analogy to similar compounds)

The high electron density of the C=C bond in TPyE makes it a strong nucleophile and a potent reducing agent, suggesting a rich and varied reactivity with main group elements and organometallic reagents. By analogy to TDAE, TPyE is expected to react with a range of electrophiles.

For instance, TDAE is known to react with electrophilic species to form a variety of products. It can act as a two-electron donor, leading to the formation of a dicationic species. This reactivity can be harnessed to synthesize novel organometallic complexes and main group element compounds. The reaction of TDAE with arenediazonium salts to generate aryl radicals is a well-established process, and TPyE is expected to undergo similar transformations. acs.org

In the context of main group chemistry, electron-rich olefins can react with Lewis acidic centers. For example, reactions with boron or aluminum compounds could lead to the formation of zwitterionic adducts or trigger further transformations. The steric bulk of the pyrrolidinyl groups in TPyE compared to the dimethylamino groups in TDAE may influence the kinetics and thermodynamics of these reactions, potentially leading to different product distributions or stabilities.

Future Research Directions and Unexplored Reactivity of Tetrakis N Pyrrolidinyl Ethylene

Design and Synthesis of Novel Derivatives with Enhanced Properties

Tailoring Electronic and Steric Properties for Specific Reactivity

The synthesis of derivatives would be a crucial first step. By introducing various substituents on the pyrrolidine (B122466) rings, researchers could systematically tune the electronic and steric properties of the molecule. For instance, electron-withdrawing or -donating groups could modulate the redox potential of the central ethylene (B1197577) core, making it a more or less potent electron donor. Steric bulk could be adjusted to control the accessibility of the double bond, potentially leading to novel selectivity in its reactions.

Exploration of Heterocyclic and Extended π-System Analogues

Future work could also involve the synthesis of analogues where the pyrrolidine rings are replaced by other heterocycles or are incorporated into extended π-systems. This could lead to materials with interesting photophysical or electronic properties.

Emerging Applications in Sustainable Chemical Synthesis

Given the electron-donating nature anticipated for Tetrakis(N-pyrrolidinyl)ethylene, it could find applications as a metal-free reducing agent in sustainable chemical synthesis, potentially replacing harsher or more toxic metal-based reagents.

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

To understand its reactivity, advanced spectroscopic techniques would be indispensable. In-situ NMR, EPR (for studying radical intermediates), and time-resolved spectroscopy could provide real-time insights into reaction mechanisms involving this compound.

Computational Predictions for Discovery of New Reaction Modes

Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool to predict the reactivity of this compound and its derivatives. Such studies could guide experimental work by identifying promising reaction pathways and predicting the properties of novel analogues.

Interdisciplinary Research Interface (e.g., certain aspects of materials science, energy conversion, excluding biomedical)

The potential of this compound and its future derivatives could extend beyond traditional organic synthesis. Its electron-rich nature makes it a candidate for applications in materials science, for example, as a component in organic conductors or as a charge-transfer agent. In the realm of energy conversion, it could be explored for its potential role in organic-based energy storage systems.

While the current body of knowledge on this compound is minimal, its structural similarity to well-studied electron-rich alkenes suggests a rich and unexplored area of chemistry. The path forward requires fundamental synthetic and mechanistic studies to unlock the potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for TPyE, and how do reaction conditions influence yield and purity?

TPyE synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogues like tetrakis(4-cyanophenyl)ethylene are synthesized via reactions between brominated precursors and amines under controlled conditions (e.g., toluene solvent, sodium carbonate, and heat) . Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side reactions.
  • Catalyst selection : Base catalysts (e.g., Na₂CO₃) improve deprotonation efficiency.
  • Purification : Column chromatography or recrystallization is critical to remove impurities like unreacted amines or oligomers. Yield optimization requires balancing stoichiometry and reaction time, with GC/MS recommended for purity verification .

Q. How can researchers characterize TPyE’s photophysical properties for applications in optoelectronics?

UV-Vis spectroscopy and fluorescence spectrometry are primary tools. For example:

  • Aggregation-induced emission (AIE) : Measure emission intensity in THF/water mixtures to observe AIE behavior, as seen in structurally similar tetrakis(4-methylphenyl)ethylene .
  • Solvatochromism : Assess solvent polarity effects on absorption/emission maxima (e.g., shifts in λmax in polar vs. nonpolar solvents).
  • Quantum yield calculations : Compare integrated fluorescence intensities against standards like quinine sulfate .

Q. What protocols ensure TPyE’s stability during storage and handling?

TPyE is air- and moisture-sensitive due to its strong electron-donating pyrrolidinyl groups. Recommended practices include:

  • Storage : Under inert gas (Ar/N₂) in sealed, amber vials at –20°C.
  • Handling : Use gloveboxes for electrochemical studies to prevent oxidation, as observed in tetrakis(dimethylamino)ethylene analogues .
  • Stability monitoring : Periodic NMR or FTIR analysis to detect degradation products like oxidized amines .

Advanced Research Questions

Q. How do TPyE’s redox properties enable its use in charge-transfer systems, and what experimental setups validate these mechanisms?

TPyE’s low reduction potential (–1.32 V vs. Fc/Fc+) makes it a potent electron donor. Key methodologies include:

  • Cyclic voltammetry (CV) : Perform in anhydrous DMF with 0.1 M TBAPF₆ as the supporting electrolyte. Compare with analogues like TAzE (–1.09 V) to assess substituent effects .
  • Interfacial charge transfer : Use X-ray photoelectron spectroscopy (XPS) to study electron injection at TPyE/Au interfaces, as demonstrated for tetrakis(dimethylamino)ethylene .
  • In-situ spectroelectrochemistry : Monitor UV-Vis changes during redox cycling to identify transient species .

Q. What strategies reconcile contradictory data on TPyE’s decomposition pathways under varying conditions?

Discrepancies arise from solvent polarity and temperature. For example:

  • Thermal decomposition : In vapor phase, first-order kinetics dominate with Arrhenius parameters (e.g., k = 9.0×10¹³ e<sup>–39900/RT</sup> s<sup>–1</sup> for tetrakis(dimethylamino)ethylene) .
  • Solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar solvents favor radical pathways. Reconcile data by replicating experiments in matched solvents and reporting dielectric constants .
  • Radical trapping : Use EPR spectroscopy with spin traps (e.g., TEMPO) to confirm free-radical involvement .

Q. How can TPyE be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

Structural analogs like tetrakis(4-cyanophenyl)ethylene form MOFs via coordination with metal nodes (e.g., Zn²⁺ or Th⁴⁺). Methodological steps include:

  • Linker design : Replace –CN groups in analogues with pyrrolidinyl groups to modulate Lewis basicity .
  • Solvothermal synthesis : React TPyE with metal salts (e.g., Zn(NO₃)₂) in DMF at 80–100°C for 48 hours.
  • Porosity analysis : Use N₂ adsorption isotherms to calculate BET surface area and pore size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.